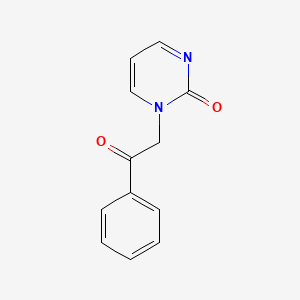
1-Phenacylpyrimidine-2(1H)-one
Overview
Description
1-Phenacylpyrimidine-2(1H)-one, also known as PAP, is a synthetic organic compound with a molecular formula of C12H9N2O. It is a white to off-white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. PAP has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.
Scientific Research Applications
Anti-Fibrosis Activity
1-Phenacylpyrimidine-2(1H)-one: derivatives have been studied for their potential anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, which are key markers of fibrosis. This suggests that such derivatives could be developed into novel anti-fibrotic drugs .
Antimicrobial Properties
Pyrimidine derivatives, including 1-Phenacylpyrimidine-2(1H)-one , are known to exhibit antimicrobial activities. They have been employed in the design of new molecules that can potentially act against a variety of microbial infections .
Antiviral Applications
The pyrimidine core of 1-Phenacylpyrimidine-2(1H)-one is also associated with antiviral properties. Research into these derivatives could lead to the development of new antiviral medications that can be used to treat various viral infections .
Antitumor Effects
Compounds containing the pyrimidine moiety have been reported to exhibit antitumor activities. As such, 1-Phenacylpyrimidine-2(1H)-one and its derivatives could be valuable in the synthesis of new cancer therapeutics .
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Derivatives of 1-Phenacylpyrimidine-2(1H)-one have been evaluated for their ability to inhibit fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways is associated with various types of cancers, and targeting FGFRs is an attractive strategy for cancer therapy .
Synthesis of Heterocyclic Compound Libraries
1-Phenacylpyrimidine-2(1H)-one: is used in the construction of novel heterocyclic compound libraries. These libraries are crucial for medicinal chemistry and chemical biology, as they provide a diverse range of compounds for biological activity screening .
Design of Privileged Structures in Medicinal Chemistry
The pyrimidine moiety is considered a privileged structure in medicinal chemistry1-Phenacylpyrimidine-2(1H)-one derivatives can be designed to enhance the pharmacological profile of new drugs, making them more effective and selective .
Development of Lead Compounds
Research into 1-Phenacylpyrimidine-2(1H)-one derivatives has led to the identification of lead compounds with significant biological activities. These leads are essential for the subsequent optimization and development of new therapeutic agents .
properties
IUPAC Name |
1-phenacylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11(10-5-2-1-3-6-10)9-14-8-4-7-13-12(14)16/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJMRFOQDCIBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



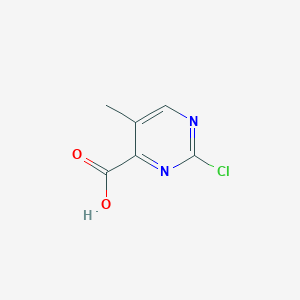

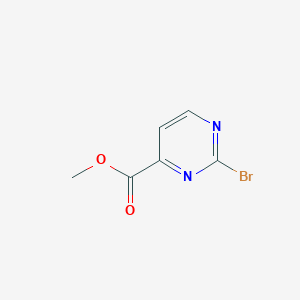

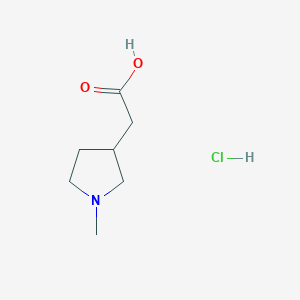
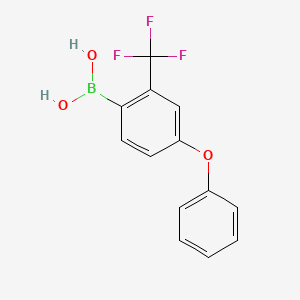
![3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid](/img/structure/B1427737.png)
![Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1427739.png)
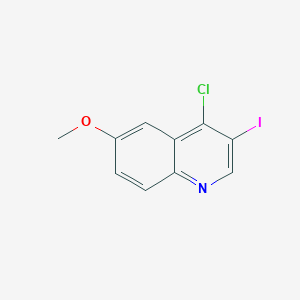
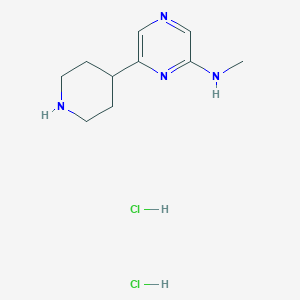
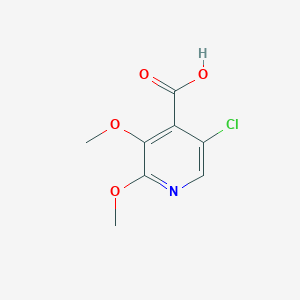
![4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1427749.png)
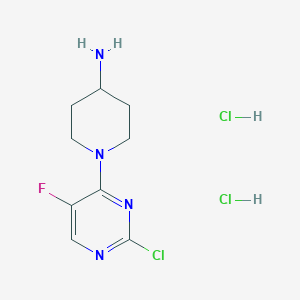
![2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1427752.png)